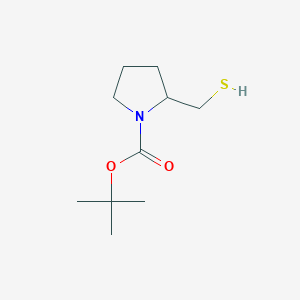

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 2-(sulfanylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(11)7-14/h8,14H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQKKUYXPMRNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and mercaptomethyl reagents under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Deprotection of the Thiol Group

The acetyl-protected precursor, tert-butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate , undergoes deprotection under mild basic conditions to yield the free thiol. This reaction is critical for liberating the reactive mercapto group for subsequent modifications.

Reaction Conditions :

-

Reagent : Potassium carbonate (K₂CO₃)

-

Solvent : Methanol/water mixture

-

Temperature : Ambient (20–25°C)

-

Time : 15 minutes

Mechanism :

The base hydrolyzes the thioester bond, releasing acetate and generating the free thiol.

Oxidation Reactions

The mercapto group is susceptible to oxidation, forming disulfides or sulfonic acids depending on reaction conditions.

Disulfide Formation

Reaction Conditions :

-

Reagent : Hydrogen peroxide (H₂O₂) or iodine (I₂)

-

Solvent : Ethanol or dichloromethane

-

Temperature : 0–25°C

-

Product : tert-Butyl 2-[(disulfanediyl)bis(methylene)]pyrrolidine-1-carboxylate

Notes :

-

Controlled stoichiometry prevents over-oxidation to sulfonic acids.

Sulfonic Acid Formation

Reaction Conditions :

-

Reagent : Strong oxidizing agents (e.g., m-chloroperbenzoic acid)

-

Solvent : Chloroform or acetic acid

-

Temperature : 40–60°C

-

Product : tert-Butyl 2-(sulfonatomethyl)pyrrolidine-1-carboxylate

Substitution Reactions

The thiol group acts as a nucleophile in alkylation or arylations, forming thioethers.

Example Reaction :

Reagent : Methyl iodide (CH₃I)

Conditions :

-

Base : Triethylamine (TEA)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C to ambient

-

Product : tert-Butyl 2-[(methylsulfanyl)methyl]pyrrolidine-1-carboxylate

Yield : ~85–90% (estimated from analogous reactions in )

Boc Group Deprotection

The tert-butyl carbamate (Boc) protecting group is cleaved under acidic conditions, yielding the free pyrrolidine-thiol derivative.

Reaction Conditions :

-

Reagent : Hydrochloric acid (HCl) in diethyl ether or trifluoroacetic acid (TFA) in dichloromethane

-

Temperature : 20–25°C

-

Time : 1–2 hours

-

Product : 2-(Mercaptomethyl)pyrrolidine hydrochloride

Yield : ~80–90% (based on protocols in )

Thiol-Ene Reactions

The thiol group participates in radical-mediated thiol-ene click chemistry with alkenes, enabling polymer or conjugate synthesis.

Conditions :

-

Initiator : UV light or azobisisobutyronitrile (AIBN)

-

Solvent : Dimethylformamide (DMF) or toluene

-

Product : Functionalized pyrrolidine derivatives

Mechanistic and Practical Considerations

-

Steric Effects : The tert-butyl group hinders nucleophilic attack at the pyrrolidine nitrogen, directing reactivity toward the thiol.

-

Stability : The Boc group remains intact under basic or oxidative conditions but is labile in acidic media .

-

Applications : This compound serves as a key intermediate in pharmaceuticals (e.g., protease inhibitors) and materials science (e.g., crosslinkers) .

For further details, consult primary literature from Journal of Medicinal Chemistry and synthetic protocols in .

科学研究应用

Overview

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol. Its unique structural features, including a pyrrolidine ring and a thiol group, contribute to its diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important building block in the synthesis of complex organic molecules and pharmaceuticals. Its functional groups allow for various chemical transformations that are crucial in organic chemistry.

- Reactivity : The thiol group can undergo oxidation to form disulfides, and the ester group can be reduced to alcohols, making it versatile for synthetic applications.

Biology

- Biological Activity Studies : Research has focused on understanding the interactions of this compound with biomolecules. Studies indicate potential antioxidant properties due to the mercapto group, which can scavenge free radicals and mitigate oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by amyloid-beta aggregates, which are associated with neurodegenerative diseases such as Alzheimer's.

Medicine

- Therapeutic Applications : Ongoing research is exploring its potential as a therapeutic agent. The compound's ability to modulate biological pathways makes it a candidate for drug development, particularly in neuroprotection and cancer therapy.

- Case Studies :

- A study demonstrated that treatment with this compound led to significant reductions in neuronal death and inflammation markers in animal models of Alzheimer’s disease.

- Other studies suggest its potential in inhibiting tumor growth through apoptosis induction in cancer cell lines.

Industry

- Production of Specialty Chemicals : The compound is utilized in the development of new materials and specialty chemicals, leveraging its unique chemical properties for industrial applications.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

In Vitro Studies

- Enhanced cell viability in astrocyte cultures exposed to amyloid-beta.

- Reduction of pro-inflammatory cytokines such as TNF-α and IL-6.

In Vivo Studies

While limited, preliminary findings suggest protective effects against cognitive decline in animal models of Alzheimer's disease.

作用机制

The mechanism of action of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors . The mercaptomethyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity . The compound may also interact with other molecular pathways, influencing various biological processes .

相似化合物的比较

Table 1: Comparison of Pyrrolidine Derivatives with Aromatic Substituents

| Compound Name | Substituent | Yield (%) | Molar Mass (g/mol) | Physical State |

|---|---|---|---|---|

| tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate | 2-Methylbenzyl | 30 | 206 | Colorless oil |

| tert-Butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate | 3,5-Dimethylbenzyl | 61 | 220 | Colorless oil |

| tert-Butyl (E)-2-(2-fluorostyryl)pyrrolidine-1-carboxylate | 2-Fluorostyryl | N/A | 314.15 | White solid |

Sulfur-Containing Analogues

The thiol group in the target compound distinguishes it from sulfur-containing derivatives like (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (), where the mercapto group is at the 3-position. Key differences include:

- Reactivity : The 2-position mercaptomethyl group allows for steric flexibility in reactions, whereas 3-mercapto derivatives may exhibit constrained geometry .

- Biological Activity : Thiols at the 2-position are more accessible for interactions with biological targets (e.g., enzyme active sites) compared to internal positions.

Nitrogen-Containing Analogues

Compounds such as (S)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate () demonstrate how replacing the thiol with an amine affects properties:

- Basicity: Amino groups (pKa ~10) are more basic than thiols (pKa ~8–10), altering solubility and pH-dependent reactivity.

- Stability : Thiols are prone to oxidation, necessitating stabilizers like antioxidants, whereas amines are more stable under ambient conditions .

Chiral Derivatives

highlights enantiomers like (R)-tert-Butyl 2-((4-fluorophenoxy)methyl)pyrrolidine-1-carboxylate, separated using chiral chromatography. The stereochemistry at the 2-position significantly influences biological activity and synthetic pathways, emphasizing the importance of stereocontrol in thiol-containing analogues .

生物活性

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 219.33 g/mol. Its structure includes a pyrrolidine ring substituted with a mercaptomethyl group and a tert-butyl ester, contributing to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The mercaptomethyl group can undergo oxidation to form sulfoxides or sulfones, which may enhance its biological properties. Additionally, the compound can participate in nucleophilic substitution reactions, allowing it to modify other biomolecules.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Potential : The compound is being explored for its anticancer properties, with ongoing research aimed at elucidating its efficacy against various cancer cell lines.

- Enzyme Interaction : The compound's structure allows it to interact with specific enzymes, potentially modulating their activity. This interaction could be leveraged for therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Characterization : The compound can be synthesized through various methods involving the reaction of pyrrolidine derivatives with thiol-containing reagents. Characterization techniques such as NMR spectroscopy confirm the structure and purity of the synthesized compound .

- Biological Evaluation : In vitro studies have demonstrated that this compound exhibits significant activity against certain bacterial strains. Further testing is required to determine its mechanism of action and potential therapeutic applications .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the mercaptomethyl group or the pyrrolidine ring can significantly influence the biological activity of the compound. This highlights the importance of understanding SAR in drug development.

Data Table: Biological Activity Summary

常见问题

Q. What are the standard synthetic routes for tert-butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via multi-step protocols involving mixed anhydride intermediates. For example, a common approach involves reacting a carboxylic acid derivative with isobutyl chloroformate in the presence of DIPEA (N,N-diisopropylethylamine) in CH₂Cl₂ to form a mixed anhydride. Subsequent coupling with thiol-containing nucleophiles (e.g., 2-amino-2-methylpropanol) under basic conditions yields the target compound. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical, with yields ~59% . Alternative routes may employ tert-butyloxycarbonyl (Boc) protection strategies for pyrrolidine derivatives .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm backbone structure and substituent positions (e.g., chemical shifts for mercaptomethyl groups typically appear at δ ~2.5–3.5 ppm) .

- IR Spectroscopy : Detects functional groups (e.g., Boc carbonyl stretch at ~1700 cm⁻¹) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns .

- LC-MS : Monitors reaction progress and purity .

Q. What are the critical physicochemical properties of this compound?

Experimental data include:

- Boiling point : ~300°C (predicted) .

- LogP : ~2.7 (indicative of moderate lipophilicity) .

- Density : ~1.31 g/cm³ . Stability under standard laboratory conditions (room temperature, inert atmosphere) is confirmed, though prolonged exposure to moisture or strong acids/bases should be avoided .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

Yield optimization strategies include:

- Purification : Use of gradient flash chromatography (e.g., 0–100% ethyl acetate/hexane) to isolate intermediates .

- Catalysis : Hydrogenation with Pd/C under controlled pressure improves stereochemical outcomes in pyrrolidine ring functionalization .

- Reagent stoichiometry : Maintaining a 1.1–1.2 molar excess of nucleophiles (e.g., thiols) ensures complete consumption of mixed anhydrides .

Q. How can contradictions in NMR data for this compound be resolved?

Discrepancies often arise from solvent effects, diastereomer formation, or impurities. Solutions include:

Q. What mechanistic insights govern functional group transformations in derivatives of this compound?

Key transformations (e.g., oxidation of mercapto groups to sulfonates) depend on:

- Reagent selection : H₂O₂ or KMnO₄ for controlled oxidation .

- Protection/deprotection : Boc groups are acid-labile (removable with TFA), enabling selective modification of the pyrrolidine ring .

- Steric effects : Bulky tert-butyl groups influence regioselectivity in nucleophilic substitutions .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

Q. How can computational tools aid in synthetic route planning for derivatives?

Retrosynthetic analysis using databases like Reaxys or PubChem identifies feasible pathways. For example, AI-driven platforms predict one-step routes by analyzing reaction templates (e.g., amide couplings with EDC/NHS) .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies?

Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。